molecular formula C18H17ClN2S B2557781 5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole CAS No. 318234-15-0

5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole

Cat. No.: B2557781
CAS No.: 318234-15-0
M. Wt: 328.86
InChI Key: XSMAFQZLKCFHQB-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C18H17ClN2S and its molecular weight is 328.86. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Pyrazole Derivatives

Pyrazoles and their derivatives, including methyl-substituted pyrazoles, are significant for their wide range of applications, especially in medicinal chemistry. Their reactivity and versatility as a scaffold enable the synthesis of various heterocyclic compounds, exhibiting a broad spectrum of biological activities. The synthesis of these compounds often involves innovative strategies to incorporate different functional groups, enhancing their utility in drug development and other scientific applications (Sharma et al., 2021).

Biological and Pharmacological Effects

The pharmacological landscape of pyrazole derivatives is extensive, with applications ranging from antimicrobial to anticancer activities. These compounds exhibit remarkable biological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Chlorogenic acid, a related compound, is highlighted for its diverse therapeutic roles such as hepatoprotective, cardioprotective, anti-obesity, and antihypertensive activities, showcasing the potential of pyrazole derivatives in addressing metabolic disorders (Naveed et al., 2018).

Applications in Medicinal Chemistry

Pyrazoline derivatives are pivotal in the development of new anticancer agents, demonstrating the scaffold's significance in medicinal chemistry. These compounds are synthesized through various methods to exhibit significant biological effects, underscoring the importance of pyrazole as a versatile pharmacophore in drug discovery (Ray et al., 2022).

Monoamine Oxidase Inhibition

Specific pyrazoline derivatives have been recognized for their potential in inhibiting monoamine oxidase (MAO), an enzyme linked to neurological conditions. Studies on the structure-activity relationship of these compounds reveal their effectiveness and selectivity towards MAO-A and MAO-B isoenzymes, indicating the therapeutic potential of pyrazoline derivatives in treating mental health disorders (Mathew et al., 2013).

Antioxidant Activity

The antioxidant activity of pyrazoline derivatives is another area of significant interest, with applications in food engineering, medicine, and pharmacy. These compounds, through their ability to scavenge free radicals and protect against oxidative stress, highlight the role of pyrazoline scaffolds in developing antioxidants for therapeutic and dietary applications (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

5-chloro-1-methyl-4-[(3-methylphenyl)sulfanylmethyl]-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-13-7-6-10-15(11-13)22-12-16-17(20-21(2)18(16)19)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMAFQZLKCFHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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